molecular formula C11H8ClNO2 B093246 5-Methyl-3-phenylisoxazole-4-carbonyl chloride CAS No. 16883-16-2

5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Cat. No. B093246
Key on ui cas rn: 16883-16-2
M. Wt: 221.64 g/mol
InChI Key: HXEVQMXCHCDPSO-UHFFFAOYSA-N
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Patent
US04544670

Procedure details

A mixture of 111.76 g of 5-methyl-3-phenyl-4-isoxazoloyl carboxylic acid, 6 drops of pyridine and 29.5 ml of thionyl chloride is stirred under reflux for 4 hrs. The excess thionyl chloride is evaporated in vacuo. Distillation of the residue yields 113.74 g of yellow liquid.
Name
5-methyl-3-phenyl-4-isoxazoloyl carboxylic acid
Quantity
111.76 g
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13](C(O)=O)=[O:14].S(Cl)([Cl:20])=O>N1C=CC=CC=1>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([Cl:20])=[O:14]

Inputs

Step One
Name
5-methyl-3-phenyl-4-isoxazoloyl carboxylic acid
Quantity
111.76 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)C(=O)O
Name
Quantity
29.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 113.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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